molecular formula C9H7ClN2O B3047655 6-amino-7-chloro-2H-isoquinolin-1-one CAS No. 143034-89-3

6-amino-7-chloro-2H-isoquinolin-1-one

Cat. No.: B3047655
CAS No.: 143034-89-3
M. Wt: 194.62 g/mol
InChI Key: JDIXLWFCIZZRTC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-amino-7-chloro-2H-isoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted isoquinolinones .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-7-chloro-2H-isoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and chloro groups enhances its reactivity and potential therapeutic applications compared to other similar compounds .

Biological Activity

Overview

6-Amino-7-chloro-2H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound with the molecular formula C9H7ClN2O. It belongs to the isoquinolinone family, recognized for its diverse biological and pharmacological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

The compound features a unique substitution pattern that enhances its biological activity. The presence of an amino group and a chloro atom contributes to its reactivity and interaction with biological targets, making it a candidate for further pharmacological exploration.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes and receptors, leading to significant biological outcomes:

  • Enzyme Inhibition : The compound acts as an inhibitor of Rho kinase, which is involved in several cellular processes including cell migration and proliferation.
  • Anticancer Activity : It induces apoptosis in cancer cells by downregulating anti-apoptotic proteins and inhibiting key signaling pathways such as PI3K/Akt and ERK1/2.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Model Concentration Effect Mechanism
Human cancer cell lines (T24T, UMUC3)60 µMInduces apoptosisDownregulation of XIAP via Sp1 inhibition
Tumor-bearing mice150 mg/kgReduces tumor massInhibition of Sp1 and Cyclin D1 expression
Rat-derived chondrocytes10 µM - 20 µMAnti-inflammatory effectsSuppression of IL-1β, NO, iNOS, PGE2, COX-2

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Anticancer Studies :
    • In vitro studies demonstrated that treatment with this compound significantly reduced cell viability in bladder cancer cell lines (T24T and UMUC3), with a notable induction of apoptosis through the downregulation of critical survival pathways.
    • In vivo experiments using xenograft models showed that administration of the compound led to substantial tumor size reduction, correlating with decreased expression of oncogenic markers.
  • Anti-inflammatory Applications :
    • Research on rat-derived chondrocytes indicated that this compound effectively suppressed inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), suggesting potential applications in treating inflammatory diseases.

Properties

IUPAC Name

6-amino-7-chloro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-4-6-5(3-8(7)11)1-2-12-9(6)13/h1-4H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIXLWFCIZZRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=CC(=C(C=C21)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446804
Record name 6-amino-7-chloro-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143034-89-3
Record name 6-amino-7-chloro-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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